2-(Chloromethyl)pyrrolidine

Description

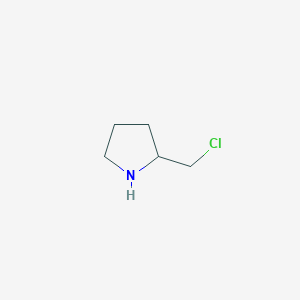

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINMADAIKCLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544576 | |

| Record name | 2-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54288-80-1 | |

| Record name | 2-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)pyrrolidine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Chloromethyl)pyrrolidine

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its prevalence stems from its unique structural and chemical properties: the sp³-hybridized carbons allow for a three-dimensional exploration of chemical space, contributing significantly to the stereochemistry and conformational rigidity of a molecule.[1] This non-planar "puckered" structure is crucial for precise interactions with biological targets like enzymes and receptors.[1] Found in numerous alkaloids such as nicotine and proline, the pyrrolidine scaffold is a privileged structure in drug discovery.[1][2]

Within this important class of compounds, this compound serves as a versatile and highly valuable bifunctional building block. It possesses both a nucleophilic secondary amine and a reactive electrophilic chloromethyl group. This duality allows for sequential and site-selective functionalization, making it an ideal starting point for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical agents.[1][3] This guide provides a detailed exploration of the chemical properties, reactivity, and synthetic utility of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is most commonly handled and stored as its hydrochloride salt to enhance stability and reduce the reactivity of the free secondary amine.[4][5] The free base can be generated in situ or through a separate workup procedure when the nucleophilic nitrogen is required for a reaction.

Data Summary

The key physical and chemical properties for the racemic compound and its common chiral hydrochloride salts are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClN (Free Base) / C₅H₁₁Cl₂N (HCl Salt) | [6][7] |

| Molecular Weight | 119.59 g/mol (Free Base) / 156.05 g/mol (HCl Salt) | [6][7] |

| Appearance | Colorless to pale yellow liquid (Free Base assumption) / White solid (HCl Salt) | [8] |

| Melting Point | 137-138 °C ((S)-HCl Salt) | [4][5] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [6][7] |

| XLogP3 | 0.977 - 1.4 | [6][7] |

| Hydrogen Bond Donor Count | 1 | [6][7] |

| Hydrogen Bond Acceptor Count | 1 | [6][7] |

| Storage Conditions | Sealed in dry, Room Temperature | [4][5] |

Spectroscopic Characterization

While specific spectra depend on the exact form (free base vs. salt) and solvent, the expected spectroscopic signatures are predictable and essential for reaction monitoring and product confirmation.

-

¹H NMR Spectroscopy : The proton NMR spectrum would feature complex multiplets for the diastereotopic protons on the pyrrolidine ring. A key diagnostic signal would be a downfield multiplet (typically a doublet of doublets) corresponding to the two protons of the chloromethyl (-CH₂Cl) group, shifted due to the electron-withdrawing effect of the chlorine atom. The N-H proton of the free base would appear as a broad singlet, which would be absent or shifted significantly downfield in the hydrochloride salt.[9]

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for each of the five carbons. The carbon of the chloromethyl group (-CH₂Cl) will be the most downfield of the sp³ carbons due to the deshielding effect of the chlorine. The carbons adjacent to the nitrogen will also be shifted downfield relative to a simple alkane.[10]

-

Infrared (IR) Spectroscopy : Key vibrational modes include C-H stretching (~2850-2950 cm⁻¹), N-H stretching for the free base or salt (a broad peak around 3200-3400 cm⁻¹), and a C-Cl stretching absorption, which is typically found in the fingerprint region (600-800 cm⁻¹).[10][11]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺). A characteristic feature for a monochlorinated compound is the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[12]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in its dual reactivity. The chloromethyl group is an excellent electrophile, while the secondary amine is a potent nucleophile. This allows for a diverse range of chemical transformations.

Diagram of Core Reactivity

Caption: Core reactivity pathways of this compound.

Nucleophilic Substitution at the Chloromethyl Group

The primary chloride of the chloromethyl group is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles. This is the most common transformation for this building block.

-

Mechanistic Causality : The reaction proceeds via a classic backside attack on the electrophilic carbon bearing the chlorine atom. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to and deactivating the nucleophile, thus accelerating the reaction rate. The pyrrolidine nitrogen must typically be protected (e.g., as a Boc, Cbz, or acyl derivative) or protonated to prevent it from acting as a competing intramolecular nucleophile.

-

Field-Proven Protocol: Synthesis of an N-Protected 2-(Azidomethyl)pyrrolidine

-

Reactant Preparation : Dissolve N-Boc-2-(chloromethyl)pyrrolidine (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Nucleophile Addition : Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Reaction Conditions : Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup : After completion, cool the mixture to room temperature and pour it into an equal volume of cold water.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing : Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-2-(azidomethyl)pyrrolidine.

-

Ring Expansion to 3-Chloropiperidine

Under certain conditions, particularly with heat and in specific solvents, this compound can undergo a rearrangement to form the thermodynamically more stable six-membered ring, 3-chloropiperidine.

-

Mechanistic Causality : This transformation is a classic example of neighboring group participation. The lone pair of the pyrrolidine nitrogen acts as an intramolecular nucleophile, displacing the chloride to form a strained, bicyclic aziridinium ion intermediate.[13] A subsequent attack by a chloride ion (or another nucleophile) on one of the carbons of the aziridinium ring can lead to either the starting material or the ring-expanded piperidine product. DFT calculations have shown that in polar solvents like DMSO, the energy barrier for this rearrangement is significantly lowered.[13] In the gas phase, the reaction is thought to be a more synchronous process without a distinct intermediate.[13]

N-Functionalization of the Pyrrolidine Ring

When using the free base form, the secondary amine is a strong nucleophile and will readily react with electrophiles such as alkyl halides (N-alkylation) or acyl chlorides/anhydrides (N-acylation).[2]

-

Expert Insight : This reaction must be performed with careful consideration of the chloromethyl group's reactivity. To achieve selective N-functionalization, the reaction is typically run at low temperatures (e.g., 0 °C to room temperature) with a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the acid byproduct. This kinetically favors the faster N-acylation/alkylation over the Sₙ2 displacement at the chloromethyl group, which generally requires more forcing conditions (heat).

Application in Drug Development

The pyrrolidine nucleus is a key component in a vast number of FDA-approved drugs and clinical candidates.[1] this compound and its derivatives serve as critical precursors for many of these complex molecules.

-

Asymmetric Synthesis : Chiral versions, such as (S)- and (R)-2-(chloromethyl)pyrrolidine, are derived from the chiral pool (e.g., from proline) and are instrumental in stereoselective synthesis.[3] The stereocenter at the C2 position dictates the spatial orientation of the side chain, which is often critical for target binding and pharmacological activity.[1]

-

Scaffold for Bioactive Molecules : The "2-substituted pyrrolidine" motif is found in drugs targeting a wide range of diseases. For instance, it forms the core of certain antiviral agents, central nervous system drugs, and anticancer compounds.[1][3][14] The ability to easily introduce diverse functionality via the chloromethyl handle allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[14]

Workflow: From Building Block to Drug Candidate

Caption: A generalized synthetic workflow in drug discovery.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound and its salts must be handled with appropriate precautions.

-

Hazards : It is classified as harmful if swallowed or inhaled.[15][16] It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[4][15][16][17]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or goggles.[15][17]

-

Handling : Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust or vapors. Wash hands thoroughly after handling.[15]

-

Storage : Store in a cool, dry, and well-ventilated place.[15][16] Keep the container tightly closed and sealed in a dry environment.[4][5] It is often supplied as a hygroscopic solid (HCl salt).[16]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[15]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis and drug discovery. Its predictable, yet diverse, reactivity, combined with the pharmacological significance of the pyrrolidine scaffold, ensures its continued importance. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for researchers aiming to leverage this compound to its full potential in the creation of novel, biologically active molecules.

References

-

Scarfiello, J., Rusconi, M., Lanfranco, A., & Deagostino, A. (n.d.). Synthetic application of 2‐chloromethylpyrrolidine 3 a. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-(chloromethyl)pyrrolidine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Pyrrolidinone, 1-(chloromethyl)-. Substance Details - SRS. Retrieved from [Link]

- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

Istratiy, D., Hertsyk, N., & Lesyk, R. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6828. Retrieved from [Link]

-

Tripodi, F., Civera, M., & Pariani, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 793. Retrieved from [Link]

-

Detsi, A., Ioset, J. R., & Majer, Z. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(11), 4739-4753. Retrieved from [Link]

-

Capot Chemical. (2025, December 7). MSDS of 2-Chloromethyl-1-methyl-pyrrolidine hydrochloride. Retrieved from [Link]

-

Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 57(4), 1454-1472. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

An, J., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. The Journal of Organic Chemistry, 85(5), 3652-3666. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]

-

OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Donnelly, R. F., & Bushfield, T. L. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International journal of pharmaceutical compounding, 2(6), 463–465. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]

- 5. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE CAS#: 35120-33-3 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. chemscene.com [chemscene.com]

- 8. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Pyrrolidine, n-methyl-, hydrochloride [webbook.nist.gov]

- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

(S)-2-(Chloromethyl)pyrrolidine hydrochloride CAS number 35120-33-3

An In-Depth Technical Guide to (S)-2-(Chloromethyl)pyrrolidine Hydrochloride (CAS 35120-33-3): A Key Chiral Building Block in Drug Discovery

Section 1: Introduction and Strategic Importance

(S)-2-(Chloromethyl)pyrrolidine hydrochloride, identified by CAS number 35120-33-3, is a chiral heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. As a derivative of pyrrolidine, it belongs to a class of five-membered nitrogen heterocycles that are ubiquitous in biologically active molecules, including numerous alkaloids and approved drugs.[1][2] The pyrrolidine ring is considered a "privileged scaffold" because its three-dimensional, non-planar structure allows for a versatile spatial arrangement of substituents, which is crucial for precise interactions with biological targets like enzymes and receptors.[1][3]

The strategic value of this specific molecule is rooted in two key features: its defined stereochemistry and its reactive chloromethyl group. The '(S)' designation indicates a specific enantiomer, a critical attribute in modern drug development where the biological activity and safety profile of a compound are often dependent on its stereoisomerism.[1][4] Furthermore, the chloromethyl moiety serves as a potent electrophilic handle, enabling chemists to readily introduce the chiral pyrrolidine core into larger, more complex molecules through nucleophilic substitution reactions. This combination makes it an invaluable building block, most notably in the synthesis of Varenicline, a widely used smoking cessation aid.[5] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its properties, synthesis, applications, and analytical validation.

Section 2: Physicochemical and Spectroscopic Profile

The accurate identification and characterization of (S)-2-(Chloromethyl)pyrrolidine hydrochloride are foundational to its effective use. Its key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35120-33-3 | [6][7][8] |

| Molecular Formula | C₅H₁₁Cl₂N | [6][9] |

| Molecular Weight | 156.05 g/mol | [6][10][11] |

| IUPAC Name | (2S)-2-(chloromethyl)pyrrolidine hydrochloride | [11] |

| Appearance | White to off-white solid | [6][11] |

| Melting Point | 137-138 °C | [7][9] |

| Solubility | Soluble in water | [12] |

| Storage | Store sealed in a dry, cool, well-ventilated place. Hygroscopic. | [7][9][12] |

Spectroscopic Data (Representative)

Spectroscopic analysis is essential for confirming the structural integrity and purity of the compound. The following table outlines the expected data from key analytical techniques.

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ) in D₂O: ~3.8-4.0 ppm (m, 1H, CH-CH₂Cl), ~3.6-3.8 ppm (m, 2H, CH₂Cl), ~3.3-3.5 ppm (m, 2H, N-CH₂), ~1.8-2.3 ppm (m, 4H, ring CH₂'s). |

| ¹³C NMR | Expected chemical shifts (δ) in D₂O: ~65 ppm (CH-CH₂Cl), ~48 ppm (CH₂Cl), ~46 ppm (N-CH₂), ~28 ppm (ring CH₂), ~24 ppm (ring CH₂). |

| Mass Spec (ESI+) | m/z for the free base [M+H]⁺: 122.06 (C₅H₁₁ClN)⁺. |

Section 3: Stereoselective Synthesis and Purification

The synthesis of an enantiomerically pure compound like (S)-2-(Chloromethyl)pyrrolidine hydrochloride necessitates a stereocontrolled approach. A common and efficient strategy begins with a readily available chiral precursor from the "chiral pool," such as the amino acid (S)-proline. This approach preserves the desired stereocenter throughout the synthetic sequence.

Expert Insight: The Rationale for a Chiral Pool Approach

Starting with (S)-proline is a cornerstone of asymmetric synthesis for this class of compounds.[13] It bypasses the need for complex and often costly asymmetric catalysis or chiral resolution steps, which involve separating a racemic mixture. The inherent chirality of the starting material is carried through to the final product, ensuring high enantiomeric purity if the reactions employed do not affect the stereocenter. The following protocol is a representative, robust pathway.

Protocol 1: Representative Synthesis from (S)-Proline

-

Reduction to (S)-Prolinol:

-

Step: (S)-proline is reduced to (S)-2-(hydroxymethyl)pyrrolidine, commonly known as (S)-prolinol.

-

Methodology: Suspend (S)-proline in an anhydrous ether solvent like tetrahydrofuran (THF). Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C. After the addition, allow the mixture to warm to room temperature and then reflux to ensure complete reaction.

-

Causality: LiAlH₄ is a potent, unselective reducing agent capable of converting the carboxylic acid directly to a primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

-

N-Protection:

-

Step: The secondary amine of (S)-prolinol is protected to prevent it from interfering in the subsequent chlorination step.

-

Methodology: Dissolve the (S)-prolinol in a solvent like dichloromethane (DCM). Add a base such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Causality: The Boc group is an ideal protecting group here; it is stable to the conditions of the upcoming chlorination step but can be easily removed later under acidic conditions.

-

-

Chlorination of the Primary Alcohol:

-

Step: The hydroxyl group of the N-Boc-(S)-prolinol is converted to a chloride.

-

Methodology: Dissolve the N-protected alcohol in anhydrous DCM and cool to 0 °C. Slowly add thionyl chloride (SOCl₂). Stir the reaction at this temperature and then allow it to warm to room temperature.

-

Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with inversion of configuration (though not relevant for this achiral center) and gaseous byproducts (SO₂ and HCl) that are easily removed.

-

-

Deprotection and Hydrochloride Salt Formation:

-

Step: The Boc protecting group is removed, and the final hydrochloride salt is formed.

-

Methodology: Dissolve the crude N-Boc-2-(chloromethyl)pyrrolidine in a solvent like diethyl ether or 1,4-dioxane. Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in the solvent.

-

Causality: The Boc group is labile to strong acid. The acidic conditions simultaneously cleave the protecting group and protonate the pyrrolidine nitrogen to form the stable, crystalline hydrochloride salt, which often precipitates from the solution, aiding in purification.

-

-

Purification:

-

Step: The final product is purified to remove any remaining impurities.

-

Methodology: The precipitated solid is collected by filtration. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Trustworthiness: Purity should be confirmed by melting point analysis and the analytical techniques described in Section 5.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway from (S)-proline.

Section 4: Core Applications in Pharmaceutical R&D

The utility of (S)-2-(Chloromethyl)pyrrolidine hydrochloride is best demonstrated through its application as a key intermediate in synthesizing high-value pharmaceutical compounds.

Case Study: Synthesis of Varenicline (Chantix)

Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor, prescribed for smoking cessation.[5] Its complex, rigid tetracyclic structure requires a carefully planned synthesis, in which (S)-2-(Chloromethyl)pyrrolidine hydrochloride plays a pivotal role.

In several patented synthetic routes, a key step involves the alkylation of a diamine precursor with this chiral building block.[14][15][16] The pyrrolidine nitrogen of an intermediate attacks the electrophilic carbon of the chloromethyl group in an Sₙ2 reaction. This step effectively appends the chiral pyrrolidine ring to the core structure, establishing a critical part of the final Varenicline framework. The use of the hydrochloride salt is advantageous as the free base can be generated in situ by adding a non-nucleophilic base, ensuring controlled reactivity.

Visualization: Incorporation into Varenicline Precursor

Caption: Role in Varenicline synthesis.

Broader Synthetic Utility

Beyond Varenicline, this building block is valuable for developing other novel chemical entities. Its reactive nature allows it to be a precursor for:

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidines are scaffolds for potent and selective nNOS inhibitors, which have therapeutic potential in neurodegenerative diseases.[17]

-

Novel Ligands: The chloromethyl group can be converted to other functionalities (e.g., amines, thiols, azides) to create diverse libraries of chiral pyrrolidine derivatives for screening against various biological targets.

-

Catalysis: Chiral pyrrolidine derivatives are used as organocatalysts in asymmetric synthesis.[18]

Section 5: Analytical Validation and Quality Control

A self-validating system of protocols is crucial to ensure the identity, purity, and enantiomeric integrity of (S)-2-(Chloromethyl)pyrrolidine hydrochloride before its use in GMP (Good Manufacturing Practice) synthesis.

Protocol 2: Comprehensive Quality Control Workflow

-

Identity Confirmation:

-

¹H NMR Spectroscopy: Confirm the presence of all expected protons and their splitting patterns. The integration should match the number of protons in the structure.

-

Mass Spectrometry (MS): Verify the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

FTIR Spectroscopy: Identify characteristic bond vibrations, such as N-H stretches from the ammonium salt and C-Cl stretches.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an ion-pairing agent or buffer like TFA). Detection is typically done with a UV detector at a low wavelength (~210 nm). The purity is determined by the area percentage of the main peak.

-

-

Enantiomeric Purity Determination:

-

Chiral HPLC: This is the most critical test to confirm the stereochemical integrity.

-

Methodology: Employ a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak). An isocratic mobile phase, often a mixture of hexane and ethanol, is used. The two enantiomers ((S) and (R)) will have different retention times.

-

Acceptance Criteria: For pharmaceutical applications, the enantiomeric excess (% ee) must be very high, typically >99%.

-

Visualization of the QC Workflow

Caption: Quality control validation steps.

Section 6: Safety, Handling, and Storage

Proper handling of (S)-2-(Chloromethyl)pyrrolidine hydrochloride is essential due to its hazardous properties.

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed | [9][12] |

| Skin Irritation | H315: Causes skin irritation | [9][19] |

| Eye Irritation | H319: Causes serious eye irritation | [9][19] |

| Respiratory Irritation | H335: May cause respiratory irritation | [9][19] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][19]

-

PPE: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][19]

-

Handling Practices: Avoid generating dust.[12][20] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[19][20]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12][19]

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12][20]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[12][19]

-

If Swallowed: Rinse mouth. Call a poison control center or doctor immediately.[12][20]

Storage Recommendations

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][19] The compound is hygroscopic and should be protected from moisture.[12]

Section 7: Conclusion

(S)-2-(Chloromethyl)pyrrolidine hydrochloride is more than a simple chemical reagent; it is a high-value, enabling tool for the modern medicinal chemist. Its combination of a stereodefined pyrrolidine core and a reactive electrophilic handle provides a reliable and efficient means to construct complex, chiral molecules with significant therapeutic potential. A thorough understanding of its properties, synthesis from the chiral pool, and stringent analytical validation is paramount to leveraging its full potential in the rigorous environment of drug discovery and development. By adhering to safe handling practices, researchers can effectively utilize this key building block to advance the next generation of pharmaceuticals.

References

- Preparation method of varenicline intermediate, varenicline and salt thereof.

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]

- Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile.

- Process for preparing varenicline and intermediates for use therein.

-

3(S)-Chloromethyl-pyrrolidine hydrochloride (EVT-3501353). Everest-Biotech. [Link]

- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Center for Biotechnology Information. [Link]

- Processes for the preparation of varenicline and intermediates thereof.

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3(S)-Chloromethyl-pyrrolidine hydrochloride (EVT-3501353) | 1187931-98-1 [evitachem.com]

- 5. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 6. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]

- 7. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE CAS#: 35120-33-3 [amp.chemicalbook.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 [sigmaaldrich.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. mdpi.com [mdpi.com]

- 14. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 15. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Stability and Storage of 2-(Chloromethyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)pyrrolidine hydrochloride is a pivotal building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. As a reactive haloalkane derivative, its chemical integrity is paramount to ensuring the reliability and reproducibility of experimental outcomes.[1][2] This guide provides a comprehensive technical overview of the factors governing the stability of this compound hydrochloride, detailing its primary degradation pathways, recommended storage and handling protocols, and robust analytical methodologies for stability assessment. By synthesizing mechanistic insights with practical, field-proven strategies, this document serves as an essential resource for scientists working with this versatile reagent.

Introduction and Chemical Profile

This compound hydrochloride is a pyrrolidine derivative featuring a reactive chloromethyl group. It is typically supplied as a white to off-white solid and is valued for its ability to act as a precursor in nucleophilic substitution reactions.[3][4] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. However, the inherent reactivity of the C-Cl bond necessitates a thorough understanding of its stability profile.[1]

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁Cl₂N | [4][5] |

| Molecular Weight | 156.05 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 137-138°C | [6] |

| Solubility | Soluble in water |[2] |

The presence of the electrophilic carbon atom adjacent to the chlorine makes the molecule susceptible to nucleophilic attack, which is the primary driver of its utility and its instability.[1][3]

Factors Governing Chemical Stability

The stability of this compound hydrochloride is not absolute and is critically influenced by several environmental factors. Understanding these factors is the first line of defense against degradation.

Moisture and Humidity (Hydrolysis)

Moisture is the most significant threat to the stability of this compound hydrochloride. As an amine hydrochloride salt, it is hygroscopic, meaning it readily absorbs water from the atmosphere.[7][8][9] The absorbed water can then act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This process, known as hydrolysis, is the principal non-biological degradation pathway.

A material safety data sheet for a related compound specifically lists "Avoid moisture" under conditions to avoid, highlighting the importance of this factor.[10]

Temperature

Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and other potential degradation pathways. For every 10°C increase in temperature, the rate of chemical reactions can approximately double. Therefore, storing the compound at controlled, and preferably reduced, temperatures is crucial for long-term preservation. Long-term stability studies are often conducted at temperatures such as 25°C and accelerated studies at 40°C to establish a stability profile.[11]

pH

In aqueous solutions, pH plays a critical role. Under basic conditions, the pyrrolidine nitrogen can be deprotonated, increasing its nucleophilicity. This can lead to intermolecular reactions or an increased rate of reaction with other nucleophiles. Conversely, strongly acidic conditions can promote hydrolysis. The hydrochloride salt form provides a mildly acidic environment in solution, which helps to stabilize the compound by keeping the pyrrolidine nitrogen protonated.

Light and Oxygen

While hydrolysis is the primary concern, exposure to light and oxygen should also be considered. Halogenated hydrocarbons can be unstable in the presence of light.[12] Although oxidative degradation is less common for this specific structure compared to other functional groups, it cannot be entirely ruled out without specific experimental data. Prudent practice dictates protection from light and storage in a well-sealed container to minimize contact with atmospheric oxygen.

Primary Degradation Pathway: Hydrolysis

The most probable degradation route for this compound hydrochloride in the presence of water is nucleophilic substitution (hydrolysis), proceeding via an SN2 or SN1 mechanism.[3] This reaction replaces the chlorine atom with a hydroxyl group, forming 2-(hydroxymethyl)pyrrolidine.

Reaction: C₅H₁₀N(CH₂Cl)·HCl + H₂O → C₅H₁₀N(CH₂OH)·HCl + HCl

This transformation is significant because it fundamentally alters the molecule's reactivity, rendering it unsuitable for its intended synthetic purpose. The resulting hydroxymethyl derivative will not undergo the same nucleophilic substitution reactions as the parent chloromethyl compound.

Caption: Hydrolysis of this compound HCl.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, the following storage and handling procedures are essential.

Storage:

-

Temperature: Store in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen. Use containers with high-integrity seals, such as those with PTFE-lined caps.

-

Container: Keep in the original, tightly sealed container. Protect from light by using amber glass vials or by storing the container in a dark location.[12]

-

Dessication: Store vials or bottles inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) to create a moisture-free environment.

Handling:

-

Environment: Handle the compound in a controlled environment with low humidity, such as a glove box or a dry room.

-

Aliquoting: If frequent use is required, it is advisable to aliquot the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric conditions during repeated openings.

-

Equipment: Use clean, dry spatulas and glassware. Avoid wooden or paper implements that can retain moisture.

-

Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin, eye, and respiratory irritation.[4][6]

Analytical Methods for Stability Assessment

To ensure the quality and purity of this compound hydrochloride, especially after prolonged storage, robust analytical testing is necessary. A stability-indicating method is one that can accurately distinguish the intact active substance from its degradation products.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purity assessment and stability testing of non-volatile compounds.[13] A reverse-phase HPLC method can be developed to separate the polar parent compound from the potentially more polar hydroxymethyl degradant.

Hypothetical HPLC Method Protocol:

-

Objective: To quantify the purity of this compound hydrochloride and detect the presence of its primary hydrolytic degradant.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile.[14] The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.[14]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak areas. Purity is determined by comparing the main peak area to the total area of all peaks. The presence of the degradant would appear as a separate, typically earlier-eluting, peak.

Gas Chromatography (GC)

For analyzing volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable method.[15] While the hydrochloride salt itself is not volatile, derivatization or analysis of the free base could be performed if volatile degradants are suspected.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown impurities and degradation products by providing mass-to-charge ratio information.[13][14] This is a definitive method for confirming the structure of the 2-(hydroxymethyl)pyrrolidine degradant.

Caption: A typical workflow for monitoring chemical stability.

Summary of Stability Data

The following table presents illustrative data from a hypothetical 6-month stability study, demonstrating the impact of storage conditions on the purity of this compound hydrochloride.

| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |

| 2-8°C, Desiccated, Inert Atm. | Initial | 99.5 | White Crystalline Solid |

| 3 Months | 99.4 | No Change | |

| 6 Months | 99.3 | No Change | |

| 25°C / 60% RH (Ambient) | Initial | 99.5 | White Crystalline Solid |

| 3 Months | 97.2 | Off-white Solid | |

| 6 Months | 95.1 | Slightly Clumpy, Yellowish | |

| 40°C / 75% RH (Accelerated) | Initial | 99.5 | White Crystalline Solid |

| 3 Months | 91.0 | Yellowish, Clumpy Solid | |

| 6 Months | 85.4 | Tacky, Amber-colored Solid |

Note: Data is illustrative and serves as a benchmark for expected performance.

Conclusion

The chemical integrity of this compound hydrochloride is fundamentally dependent on rigorous control of its storage and handling environment. Moisture is the primary catalyst for its degradation via hydrolysis to 2-(hydroxymethyl)pyrrolidine. By implementing protocols that emphasize cool, dry, and inert conditions, researchers can significantly extend the shelf-life and preserve the reactivity of this valuable reagent. Regular analytical assessment using stability-indicating methods like HPLC is a critical component of a robust quality control program, ensuring that the material remains fit for purpose in demanding research and development applications.

References

- 1. Haloalkane - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. fukeyeducation.com [fukeyeducation.com]

- 4. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]

- 7. Histamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. capotchem.com [capotchem.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling points solubility alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

- 14. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Synthesis of 2-(Chloromethyl)pyrrolidine from L-proline

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)pyrrolidine, a valuable chiral building block in organic synthesis, from the readily available amino acid L-proline. The synthesis is a two-step process involving the reduction of L-proline to L-prolinol, followed by the chlorination of the resulting amino alcohol. This guide will delve into the mechanistic details of each step, provide a detailed experimental protocol, and discuss crucial safety considerations. The information presented is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical applicability for researchers in the field.

Introduction

L-proline, a proteinogenic amino acid, serves as an inexpensive and versatile chiral starting material in the synthesis of a wide array of organic compounds.[1] Its unique cyclic structure and defined stereochemistry make it an ideal scaffold for the construction of complex molecules, particularly in the development of pharmaceuticals and organocatalysts.[1][2] One of its valuable derivatives is this compound, which acts as a key intermediate in the synthesis of various biologically active molecules. This guide outlines a reliable and scalable two-step synthesis of this compound from L-proline, focusing on the underlying chemical principles and practical laboratory execution.

The overall synthetic transformation involves two key reactions:

-

Reduction of L-proline to L-prolinol: The carboxylic acid functionality of L-proline is reduced to a primary alcohol.

-

Chlorination of L-prolinol: The hydroxyl group of L-prolinol is substituted with a chlorine atom.

Synthetic Pathway and a Mechanistic Overview

The conversion of L-proline to this compound is a well-established synthetic route. The following sections detail the mechanism of each reaction step.

Step 1: Reduction of L-proline to L-prolinol

The reduction of the carboxylic acid group of L-proline to a primary alcohol is typically achieved using a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄).[3][4]

Mechanism of Reduction with LiAlH₄:

The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

-

Deprotonation: The acidic proton of the carboxylic acid group of L-proline reacts with the hydride (H⁻) from LiAlH₄ in an acid-base reaction. This generates hydrogen gas and a lithium carboxylate salt.[5]

-

Coordination: The lithium aluminum hydride then coordinates to the carbonyl oxygen of the carboxylate.

-

Nucleophilic Attack: A hydride ion from the AlH₃ moiety attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating an O-Al species and forming an aldehyde.

-

Further Reduction: The newly formed aldehyde is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide.[6]

-

Protonation: A final workup with water protonates the alkoxide to yield L-prolinol.[7]

Step 2: Chlorination of L-prolinol

The conversion of the primary alcohol in L-prolinol to an alkyl chloride is effectively carried out using thionyl chloride (SOCl₂).[8]

Mechanism of Chlorination with Thionyl Chloride:

The reaction of an alcohol with thionyl chloride can proceed through different mechanisms, primarily Sₙ2 or Sₙi (internal nucleophilic substitution), depending on the reaction conditions.[9][10] For a primary alcohol like L-prolinol, the reaction generally follows an Sₙ2 pathway.[11]

-

Formation of Alkyl Chlorosulfite: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. Subsequent deprotonation by a base (if present) or another alcohol molecule yields an alkyl chlorosulfite intermediate.[9][10]

-

Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile and attacks the carbon atom bearing the alkyl chlorosulfite group from the backside.[11]

-

Departure of the Leaving Group: This backside attack leads to the displacement of the chlorosulfite group, which is an excellent leaving group as it decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[9][11] This step proceeds with an inversion of stereochemistry at the carbon center, although for the primary carbon of L-prolinol, this is not a stereocenter.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound from L-proline.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| L-proline | C₅H₉NO₂ | 115.13 | ≥99% |

| Lithium Aluminum Hydride (LiAlH₄) | H₄AlLi | 37.95 | ≥95% |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% |

| Thionyl Chloride (SOCl₂) | Cl₂OS | 118.97 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets |

Step-by-Step Methodology

Step 1: Synthesis of L-prolinol

-

Setup: A dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood. The entire apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Addition: Suspend 19.0 g (0.5 mol) of lithium aluminum hydride in 500 mL of anhydrous tetrahydrofuran (THF) in the flask.

-

Reaction: Slowly add a solution of 23.0 g (0.2 mol) of L-proline in 200 mL of anhydrous THF to the LiAlH₄ suspension via the dropping funnel over a period of 2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add 19 mL of water, followed by 19 mL of 15% aqueous sodium hydroxide solution, and then 57 mL of water to quench the excess LiAlH₄. A granular precipitate should form.

-

Filtration and Extraction: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and the washings. Dry the combined organic solution over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude L-prolinol can be purified by vacuum distillation.

Step 2: Synthesis of this compound Hydrochloride

-

Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Dissolve 10.1 g (0.1 mol) of L-prolinol in 200 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Reaction: Slowly add 14.3 g (0.12 mol) of thionyl chloride to the cooled solution via the dropping funnel. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Workup: Carefully pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The final product, this compound, is often isolated and stored as its hydrochloride salt for better stability.[12][13] To form the hydrochloride salt, dissolve the crude product in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution. The white precipitate of this compound hydrochloride is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Safety and Handling

Extreme caution must be exercised when working with the reagents involved in this synthesis.

-

Lithium Aluminum Hydride (LiAlH₄):

-

Hazards: LiAlH₄ is a highly reactive, flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[14][15][16] It can ignite spontaneously in moist air.[14] It is also corrosive and can cause severe burns to the skin and eyes.[17][18]

-

Precautions: Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).[14] Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, chemical safety goggles, and impervious gloves.[14][18] Keep a Class D fire extinguisher or dry sand readily available for fires.[14] Never use water or carbon dioxide extinguishers on a LiAlH₄ fire. [14]

-

Disposal: Unreacted LiAlH₄ must be quenched and disposed of as hazardous waste according to institutional guidelines.

-

-

Thionyl Chloride (SOCl₂):

-

Hazards: Thionyl chloride is a corrosive and toxic liquid that reacts with water to produce toxic gases, including hydrogen chloride and sulfur dioxide.[19][20][21] It can cause severe burns to the skin, eyes, and respiratory tract.[19][22][23]

-

Precautions: Handle thionyl chloride exclusively in a well-ventilated fume hood.[22][23] Wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.[19][20] An emergency eyewash station and safety shower should be immediately accessible.[22][23]

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[19][20]

-

Characterization of the Product

The final product, this compound hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of this compound.[24][25]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. The spectrum should show the absence of a broad O-H stretch (from the starting alcohol) and the presence of C-H and N-H stretches, as well as a C-Cl stretch.[26][27]

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful chlorination.

-

Melting Point: The melting point of the hydrochloride salt can be compared to literature values for an indication of purity.

Conclusion

The synthesis of this compound from L-proline is a robust and efficient method for producing this valuable chiral intermediate. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can reliably perform this synthesis in a laboratory setting. The detailed experimental procedure provided in this guide serves as a practical resource for scientists and professionals in the field of organic synthesis and drug development.

References

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. (n.d.). Retrieved from [Link]

-

Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Lithium Aluminum Hydride | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved from [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Organic Chemistry Tutor. Retrieved from [Link]

-

Tamboli, Y., Kashid, B., Yadav, R. P., Rafeeq, M., & Merwade, A. Y. (2023). Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. Organic Process Research & Development, 27(5), 943–949. [Link]

-

Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium. Retrieved from [Link]

-

material safety data sheet - lithium aluminium hydride. (n.d.). oxfordlabchem.com. Retrieved from [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. (2013, July 22). Drexel University. Retrieved from [Link]

-

Ward, C. F. (1935). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Journal of Chemistry, 91(9), 845-853. [Link]

-

LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPO. (n.d.). NJ.gov. Retrieved from [Link]

-

Reddy, C. R., & El-Sayed, E. (2009). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Tetrahedron Letters, 50(31), 4474-4477. [Link]

-

10.9 Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

- L-prolinol synthetic method. (n.d.). Google Patents.

-

Prolinol. (n.d.). In Wikipedia. Retrieved from [Link]

- Method for preparing L-prolinol through high-pressure hydrogenization of L-proline. (n.d.). Google Patents.

-

L-Proline, 2-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Synthetic method of 2-chloromethylpyridine hydrochloride. (n.d.). Google Patents.

-

19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(10), 11158. [Link]

-

Leah4sci. (2016, February 26). LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

-

REDUCTION OF α-AMINO ACIDS: L-VALINOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. Retrieved from [Link]

- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (n.d.). Google Patents.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

-

L-Proline. (n.d.). PubChem. Retrieved from [Link]

- Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (n.d.). Google Patents.

-

proline dl-form. (n.d.). PubChem. Retrieved from [Link]

-

Preparation of pyrrolidine via decarboxylation of l-proline. (2015, December 24). Sciencemadness Discussion Board. Retrieved from [Link]

-

Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). (2024, May 15). Molecules, 29(10), 2330. [Link]

-

2-Methylpyrrolidine. (n.d.). PubChem. Retrieved from [Link]

-

Pyrrolidine, n-methyl-, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (n.d.). OpenReview. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Prolinol - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgosolver.com [orgosolver.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. (S)-2-Chloromethyl-pyrrolidine hydrochloride | 35120-33-3 | KBA12033 [biosynth.com]

- 13. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. fishersci.fr [fishersci.fr]

- 16. nj.gov [nj.gov]

- 17. oxfordlabchem.com [oxfordlabchem.com]

- 18. westliberty.edu [westliberty.edu]

- 19. westliberty.edu [westliberty.edu]

- 20. bionium.miami.edu [bionium.miami.edu]

- 21. leap.epa.ie [leap.epa.ie]

- 22. nj.gov [nj.gov]

- 23. drexel.edu [drexel.edu]

- 24. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 1H NMR spectrum [chemicalbook.com]

- 25. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Pyrrolidine, n-methyl-, hydrochloride [webbook.nist.gov]

- 27. openreview.net [openreview.net]

Spectroscopic Data of 2-(Chloromethyl)pyrrolidine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Chloromethyl)pyrrolidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common motif in numerous biologically active compounds, and the reactive chloromethyl group allows for facile derivatization, making it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents. Accurate structural elucidation and purity assessment of this compound and its derivatives are paramount for ensuring the quality, safety, and efficacy of downstream products.

This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this compound. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to predict and interpret its spectral characteristics. This approach not only provides a robust framework for the analysis of this compound but also equips researchers with the foundational knowledge to characterize novel derivatives.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, presented below, dictates its expected spectroscopic behavior. The molecule comprises a saturated five-membered nitrogen-containing ring (pyrrolidine) with a chloromethyl substituent at the 2-position. This combination of a secondary amine, alkyl halide, and saturated heterocyclic system gives rise to characteristic signals in NMR, IR, and MS analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyrrolidine ring, the chloromethyl group, and the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH | 1.5 - 3.0 | Broad Singlet | 1H |

| CH -CH₂Cl | 3.0 - 3.5 | Multiplet | 1H |

| CH₂ Cl | 3.6 - 3.8 | Multiplet (AB quartet) | 2H |

| N-CH₂ | 2.8 - 3.2 | Multiplet | 2H |

| Ring CH₂ (C3) | 1.6 - 2.0 | Multiplet | 2H |

| Ring CH₂ (C4) | 1.8 - 2.2 | Multiplet | 2H |

-

N-H Proton: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and exchange with residual water.

-

C2-H Proton: This proton is adjacent to both the nitrogen atom and the chloromethyl group, leading to a downfield shift. It will appear as a multiplet due to coupling with the protons on C3 and the chloromethyl group.

-

Chloromethyl Protons (CH₂Cl): These diastereotopic protons are expected to be non-equivalent and will likely appear as a complex multiplet, potentially an AB quartet, due to geminal coupling and coupling to the C2-H proton. The electronegative chlorine atom causes a significant downfield shift.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as complex multiplets in the aliphatic region of the spectrum. The protons on C5, being adjacent to the nitrogen, will be shifted further downfield compared to the protons on C3 and C4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C H-CH₂Cl (C2) | 60 - 65 |

| C H₂Cl | 45 - 50 |

| N-C H₂ (C5) | 48 - 53 |

| Ring C H₂ (C3) | 25 - 30 |

| Ring C H₂ (C4) | 28 - 33 |

-

C2 Carbon: This carbon, being attached to both the nitrogen and the chloromethyl group, will be the most downfield of the sp³ carbons in the ring.

-

Chloromethyl Carbon (CH₂Cl): The direct attachment to the electronegative chlorine atom results in a significant downfield shift.

-

Pyrrolidine Ring Carbons: The chemical shifts of the other ring carbons will be in the typical aliphatic range, with C5 being slightly downfield due to its proximity to the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[1][2][3][4]

-

The choice of solvent is critical; for the free base, CDCl₃ is suitable. For the hydrochloride salt, D₂O or DMSO-d₆ would be more appropriate.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.[1][2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1][2][3][4]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C-Cl bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| N-H | Bend | 1580 - 1650 | Medium |

| C-H | Bend (Scissoring) | 1450 - 1470 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium-Weak |

| C-Cl | Stretch | 600 - 800 | Strong |

-

N-H Stretch: A characteristic sharp peak in the 3300-3500 cm⁻¹ region is indicative of a secondary amine.[5][6][7][8] This helps to distinguish it from the broader O-H stretch of alcohols.

-

C-H Stretch: Strong absorptions below 3000 cm⁻¹ are characteristic of C-H bonds in saturated alkyl groups.[7][9]

-

C-Cl Stretch: A strong absorption in the fingerprint region (600-800 cm⁻¹) is expected for the C-Cl bond.[10] The exact position can be influenced by the conformation of the molecule.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.[9][11][12][13][14]

-

Instrument Preparation:

-

Sample Analysis:

-

Data Acquisition and Processing:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum and Fragmentation

For this compound (C₅H₁₀ClN), the nominal molecular weight is 119 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[15][16][17][18] Therefore, the molecular ion region will show two peaks:

-

M⁺ peak at m/z = 119 (for the molecule containing ³⁵Cl)

-

[M+2]⁺ peak at m/z = 121 (for the molecule containing ³⁷Cl) with an intensity of approximately one-third of the M⁺ peak.

Major Fragmentation Pathways:

The fragmentation of this compound upon electron ionization (EI) is expected to proceed through several characteristic pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[18] This would lead to the loss of the chloromethyl radical (•CH₂Cl) to form a stable iminium ion at m/z = 70.

-

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion could occur, resulting in a fragment at m/z = 83.

-

Loss of the Chlorine Atom: Cleavage of the C-Cl bond would result in a fragment at m/z = 84.

-

Ring Opening and Fragmentation: The pyrrolidine ring can undergo cleavage to produce various smaller fragments.

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. scribd.com [scribd.com]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. agilent.com [agilent.com]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

The Chiral Synthon: A Technical Guide to 2-(Chloromethyl)pyrrolidine as a Precursor in Alkaloid Synthesis

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active alkaloids.[1][2] Among the diverse synthons used to construct this vital heterocycle, 2-(chloromethyl)pyrrolidine, particularly in its chiral (S)-enantiomeric form, stands out as a versatile and highly effective precursor. Its utility stems from the presence of a reactive electrophilic chloromethyl group at a stereogenic center, allowing for the controlled and stereospecific introduction of the pyrrolidine moiety. This technical guide provides an in-depth exploration of the synthesis of (S)-2-(chloromethyl)pyrrolidine from the chiral pool, and details its strategic application in the total synthesis of prominent alkaloids, including (S)-Nicotine and (±)-Hygrine. We will dissect the causality behind synthetic strategies, provide detailed experimental protocols, and offer insights into the reaction mechanisms that govern its efficacy as a cornerstone in modern alkaloid synthesis.

Introduction: The Strategic Importance of the Pyrrolidine Moiety

The five-membered nitrogen heterocycle of pyrrolidine is a recurring motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence is attributed to its unique conformational properties and its ability to engage in critical hydrogen bonding and electrostatic interactions within biological systems. Alkaloids featuring the pyrrolidine ring, such as nicotine, hygrine, and the tropane family, exhibit a wide spectrum of pharmacological activities.[1][3]

The challenge in synthesizing these molecules often lies in the precise and stereocontrolled construction of the pyrrolidine core. Direct functionalization of the parent pyrrolidine can be difficult to control. Therefore, the use of pre-functionalized, chiral building blocks derived from readily available sources is a paramount strategy. L-proline, a naturally occurring amino acid, serves as an inexpensive and highly effective starting material from the "chiral pool," allowing its inherent stereochemistry to be transferred to synthetic targets.[4]

(S)-2-(chloromethyl)pyrrolidine emerges as a superior derivative of L-proline for synthetic applications. The primary hydroxyl group of prolinol is converted into a more reactive leaving group—the chloride—creating a potent electrophilic center. This transformation primes the molecule for nucleophilic substitution reactions, making it an ideal reagent for coupling with various nucleophiles to forge new carbon-carbon and carbon-nitrogen bonds, thereby assembling the complex skeletons of target alkaloids.

Synthesis of the Chiral Precursor: (S)-2-(Chloromethyl)pyrrolidine

The most reliable and stereoretentive synthesis of (S)-2-(chloromethyl)pyrrolidine hydrochloride begins with the naturally abundant amino acid L-proline. The synthesis is a robust, two-step process that leverages well-understood and scalable reactions.

Step 1: Reduction of L-Proline to L-Prolinol

The foundational step is the reduction of the carboxylic acid moiety of L-proline to a primary alcohol. This is most effectively achieved using a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Causality of Experimental Choices:

-

Reducing Agent: LiAlH₄ is chosen over milder reagents like sodium borohydride (NaBH₄) because it is one of the few hydrides potent enough to reduce a carboxylic acid directly to an alcohol.[1]

-